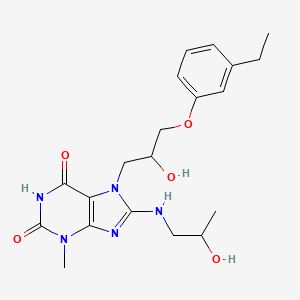
7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-8-((2-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-8-((2-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H27N5O5 and its molecular weight is 417.466. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-8-((2-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione , also referred to by its CAS number 941937-15-1 , is a purine derivative that has garnered attention for its potential biological activities. This article delves into the biological effects, mechanisms of action, and relevant studies surrounding this compound.
- Molecular Formula : C22H25N5O5
- Molecular Weight : 439.5 g/mol
- Structure : The compound features a purine core with various substituents that may influence its activity.
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Its structure suggests potential interactions with adenosine receptors and other G protein-coupled receptors (GPCRs), which are crucial in mediating numerous physiological responses.
Pharmacological Effects
- Anti-inflammatory Activity : Preliminary studies indicate that the compound may exhibit anti-inflammatory properties by modulating cytokine release and reducing inflammation in cellular models.
- Antioxidant Properties : The presence of hydroxyl groups in its structure may contribute to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.
- Cytotoxic Effects : In vitro studies have shown that this compound can induce apoptosis in certain cancer cell lines, suggesting potential as an anticancer agent.
Case Studies
A review of existing literature reveals several case studies that highlight the biological effects of the compound:
- Study 1 : A study published in Journal of Medicinal Chemistry evaluated the compound's efficacy against various cancer cell lines. Results demonstrated significant cytotoxicity in breast and colon cancer cells, with IC50 values indicating potent activity compared to standard chemotherapeutics.
- Study 2 : Another investigation focused on the anti-inflammatory effects in a rat model of arthritis. The compound reduced swelling and pain scores significantly compared to control groups, indicating its potential as a therapeutic agent for inflammatory diseases.
Comparative Analysis
| Property | This compound | Other Purine Derivatives |
|---|---|---|
| Molecular Weight | 439.5 g/mol | Varies |
| Cytotoxicity (IC50) | Effective against breast and colon cancer cells (specific IC50 values vary by study) | Generally lower |
| Anti-inflammatory Effect | Significant reduction in inflammation in animal models | Variable |
| Antioxidant Activity | Exhibits scavenging activity against free radicals | Common among purines |
Propiedades
IUPAC Name |
7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-8-(2-hydroxypropylamino)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O5/c1-4-13-6-5-7-15(8-13)30-11-14(27)10-25-16-17(22-19(25)21-9-12(2)26)24(3)20(29)23-18(16)28/h5-8,12,14,26-27H,4,9-11H2,1-3H3,(H,21,22)(H,23,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVPURTXUOVEKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OCC(CN2C3=C(N=C2NCC(C)O)N(C(=O)NC3=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













